1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylpropan-1-one is a complex organic compound that features a benzothiazole moiety, an azetidine ring, and a phenylpropanone group
Preparation Methods
The synthesis of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylpropan-1-one typically involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with chloroethyl derivatives to yield the final product . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .
Chemical Reactions Analysis
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Studies have shown its potential as an anti-inflammatory agent.
Medicine: It has been investigated for its anti-tubercular properties.
Mechanism of Action
The mechanism of action of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like COX-1 and COX-2, which are involved in inflammatory processes . The compound’s structure allows it to bind effectively to these enzymes, thereby reducing inflammation.
Comparison with Similar Compounds
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylpropan-1-one can be compared with other benzothiazole derivatives:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also exhibit anti-inflammatory properties but differ in their specific molecular interactions.
Benzothiazol-2-ylacetonitrile: This compound is structurally similar but has different applications, primarily in the synthesis of other organic molecules.
Properties
IUPAC Name |
1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-18(11-10-14-6-2-1-3-7-14)21-12-15(13-21)23-19-20-16-8-4-5-9-17(16)24-19/h1-9,15H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOYIAKTJNUHAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.